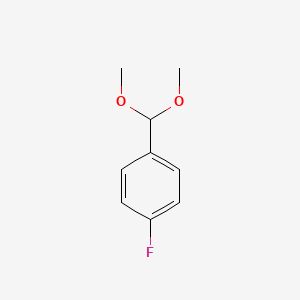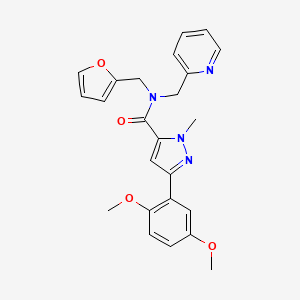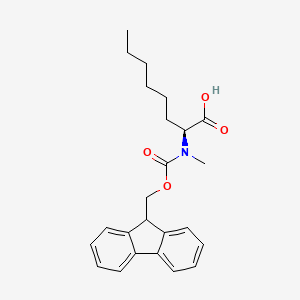
1-(Dimethoxymethyl)-4-fluorobenzene
Übersicht
Beschreibung
“1,1-Dimethoxyethylbenzene” is an organic compound with the linear formula: C6H5C(OCH3)2CH3 . It’s used as a building block in organic synthesis . “Dimethoxymethane”, also called methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste .
Synthesis Analysis
“Dimethoxymethane” can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A bifunctional Cu/zeolite catalyst in a continuous gas-phase fixed bed reactor can be used for the non-oxidative synthesis of “Dimethoxymethane” from methanol .
Chemical Reactions Analysis
The reaction of methanol to “Dimethoxymethane” (DMM) can be promising using heterogeneous catalysts in the gas phase . The influence of parameters including catalyst component, feed composition, and temperature on the performance of catalysts utilized in DMM production is analyzed and discussed .
Physical And Chemical Properties Analysis
“1,1-Dimethoxyethylbenzene” has a liquid form, a refractive index n20/D 1.49 (lit.), a boiling point of 95-98°C/12mmHg (lit.), and a density of 1.008g/mL at 25°C (lit.) .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. Researchers design and synthesize fluorescent probes to detect specific biomolecules or molecular activities within cells. Here’s how they do it:
- Design Principles and Methods :
- Fluorescent Dye Selection : The core of a fluorescent probe is the fluorescent dye. Researchers choose dyes with high fluorescence intensity, stability, and low toxicity. These dyes fall into two main categories:
Materials Science and Surface Modification
Wirkmechanismus
Zukünftige Richtungen
The production of bio-diesel fuels from carbohydrates is a promising alternative to fossil fuels . Potential bio-diesel candidates or additives, such as “5-(hydroxymethyl)-2-(dimethoxymethyl)furan” (HDMF), “2-(dimethoxymethyl)-5-(methoxymethyl)furan” (DMMF), and “5-(methoxymethyl)-2-furaldehyde” (MMF) could be produced from the alcoholic solutions of both 5-HMF and fructose in the presence of solid acid catalysts .
Eigenschaften
IUPAC Name |
1-(dimethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXXYJDCMNWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethoxymethyl)-4-fluorobenzene | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)



![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)



![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)
![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2381954.png)